N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is an organic compound that features a unique structure combining a furan ring, a thiophene ring, and a methanesulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings suggests it may exhibit interesting electronic properties, while the methanesulfonamide group can enhance its solubility and reactivity.
Scientific Research Applications
Chemistry: In chemistry, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific electronic properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. The presence of the furan and thiophene rings can facilitate interactions with biological macromolecules, making it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as conductive polymers or organic semiconductors. Its electronic properties make it suitable for applications in electronic devices and sensors.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the furan-2-carbonyl chloride and thiophene-2-carbaldehyde. These intermediates are then subjected to a condensation reaction to form the furan-thiophene intermediate. This intermediate is further reacted with methanesulfonamide under basic conditions to yield the final product.
- Step 1: Preparation of Furan-2-carbonyl Chloride:
- React furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
- Reaction conditions: Reflux, inert atmosphere (e.g., nitrogen).
- Step 2: Preparation of Thiophene-2-carbaldehyde:
- Oxidize thiophene-2-methanol using an oxidizing agent such as pyridinium chlorochromate (PCC).
- Reaction conditions: Room temperature, dry solvent (e.g., dichloromethane).
- Step 3: Condensation Reaction:
- Combine furan-2-carbonyl chloride and thiophene-2-carbaldehyde in the presence of a base (e.g., triethylamine).
- Reaction conditions: Room temperature, inert atmosphere.
- Step 4: Formation of this compound:
- React the intermediate with methanesulfonamide in the presence of a base (e.g., sodium hydride).
- Reaction conditions: Room temperature, inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The furan and thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Major products: Oxidized derivatives of the furan and thiophene rings.
- Reduction:
- The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Major products: Reduced forms of the carbonyl and sulfonamide groups.
- Substitution:
- The methanesulfonamide group can participate in nucleophilic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with new functional groups replacing the methanesulfonamide group.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds:
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide
Uniqueness: Compared to similar compounds, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which enhances its solubility and reactivity. This makes it more versatile in various chemical reactions and applications. Additionally, the combination of furan and thiophene rings provides a distinct electronic profile that can be exploited in the design of new materials and drugs.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S2/c1-18(14,15)12-7-8-4-5-10(17-8)11(13)9-3-2-6-16-9/h2-6,12H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFJGIVRMJJJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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